2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide
CAS No.: 875080-84-5
Cat. No.: VC21384008
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 875080-84-5 |
|---|---|
| Molecular Formula | C17H20N2O4S |
| Molecular Weight | 348.4g/mol |
| IUPAC Name | 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide |
| Standard InChI | InChI=1S/C17H20N2O4S/c1-3-16(23-14-8-4-12(2)5-9-14)17(20)19-13-6-10-15(11-7-13)24(18,21)22/h4-11,16H,3H2,1-2H3,(H,19,20)(H2,18,21,22) |
| Standard InChI Key | YAUHVSXVWUPZDK-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=C(C=C2)C |
| Canonical SMILES | CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=C(C=C2)C |
Introduction
2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a butanamide structure, incorporating both a sulfonamide group and an aromatic ether, which may influence its biological activity and solubility characteristics.
Synthesis Steps
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Formation of Butanamide Backbone: This involves the reaction of appropriate carboxylic acid derivatives with amines.
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Introduction of Sulfonamide Group: Typically achieved through the reaction with sulfonyl chlorides.
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Introduction of Aromatic Ether Moiety: Involves the reaction with aryl halides or other suitable precursors.
Biological Activity and Potential Applications
2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is part of a broader class of compounds known for their diverse biological activities. The presence of both sulfonamide and aromatic moieties suggests potential interactions with biological targets, making it a subject of interest in drug discovery. While specific biological activities of this compound are not extensively documented, related sulfonamides have shown antibacterial, anti-inflammatory, and anticancer properties .
Potential Therapeutic Areas
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Antibacterial Agents: Sulfonamides are historically used as antibacterial agents.
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Anti-inflammatory Agents: Some sulfonamides exhibit anti-inflammatory properties.
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Anticancer Agents: Research into sulfonamide derivatives has shown promise in anticancer applications .
Analytical Techniques for Characterization
To fully characterize 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide, various analytical techniques are employed:
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NMR Spectroscopy: Provides detailed information about the molecular structure.
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X-ray Crystallography: Offers insights into the three-dimensional arrangement of atoms.
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Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Used to assess purity and yield during synthesis.
Data Table: Analytical Techniques
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural elucidation |
| X-ray Crystallography | Spatial arrangement analysis |
| TLC/HPLC | Purity and yield assessment |
Future Directions
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Pharmacological Studies: To evaluate efficacy against specific biological targets.
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Structure-Activity Relationship (SAR) Studies: To optimize the compound's therapeutic properties.
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Toxicity and Safety Assessments: Essential for advancing towards clinical trials.
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